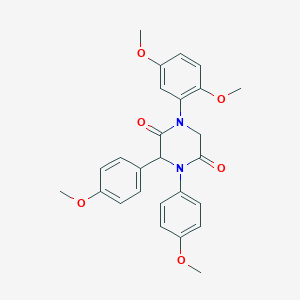
Macrocarpal I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Macrocarpal I is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzene ring substituted with carboxaldehyde groups and a highly functionalized naphthalene moiety, making it a subject of interest for researchers.
Applications De Recherche Scientifique
Macrocarpal I has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
Macrocarpal I, also known as 5-[(1R)-1-[(1S,4R,4Ar,6R,8aS)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde or 1,3-Benzenedicarboxaldehyde, 5-[(1R)-1-[(1S,4R,4aR,6R,8aS)-decahydro-4-hydroxy-6-(1-hydroxy-1-methylethyl)-4,8a-dimethyl-1-naphthalenyl]-3-methylbutyl]-2,4,6-trihydroxy-, is a phloroglucinol coupled sesquiterpenoid with antifungal activity .
Analyse Biochimique
Biochemical Properties
Macrocarpals, including Macrocarpal I, are structurally characterized by isopentyl phloroglucinol dialdehyde fused to various sesquiterpene skeletons . They are known to show several interesting biological activities such as antibacterial activity, inhibitory activity of HIV-RTase, aldose reductase, and glucosyltransferase
Cellular Effects
This compound has been found to have antifungal activity, particularly against C. glabrata This suggests that it may influence cell function by disrupting normal fungal cell processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Macrocarpal I typically involves multi-step organic reactions. The process may start with the preparation of the benzene ring with carboxaldehyde groups, followed by the introduction of the naphthalene moiety through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound’s quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Macrocarpal I can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carboxaldehyde groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary alcohols.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Benzenedicarboxaldehyde derivatives with different substituents.
- Naphthalene-based compounds with similar functional groups.
Uniqueness
The uniqueness of Macrocarpal I lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
179388-54-6 |
|---|---|
Formule moléculaire |
C28H42O7 |
Poids moléculaire |
490.6 g/mol |
Nom IUPAC |
5-[1-[(1S,4R,4aR,6R,8aS)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C28H42O7/c1-15(2)11-17(22-24(32)18(13-29)23(31)19(14-30)25(22)33)20-8-10-28(6,35)21-12-16(26(3,4)34)7-9-27(20,21)5/h13-17,20-21,31-35H,7-12H2,1-6H3/t16-,17?,20+,21-,27+,28-/m1/s1 |
Clé InChI |
PXQFFMATXFLUPK-FBWULOCESA-N |
SMILES isomérique |
CC(C)CC([C@@H]1CC[C@@]([C@H]2[C@]1(CC[C@H](C2)C(C)(C)O)C)(C)O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O |
SMILES |
CC(C)CC(C1CCC(C2C1(CCC(C2)C(C)(C)O)C)(C)O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O |
SMILES canonique |
CC(C)CC(C1CCC(C2C1(CCC(C2)C(C)(C)O)C)(C)O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O |
Apparence |
Yellow powder |
Synonymes |
macrocarpal I |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research paper regarding Macrocarpal I and its effect on colorectal cancer?
A: The research paper primarily focuses on demonstrating the inhibitory effect of this compound on the growth of colorectal cancer cells []. While the specific mechanisms and targets are not fully elucidated in this paper, the findings suggest that this compound holds promise as a potential therapeutic agent for colorectal cancer.
Q2: Are there any in vivo studies mentioned in the research paper to support the anticancer activity of this compound?
A: The provided abstract does not specify whether in vivo studies were conducted []. Further investigation into the full text of the research paper is needed to determine if in vivo data supporting the anticancer activity of this compound are available.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



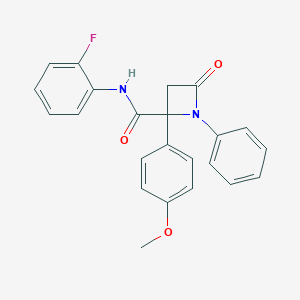
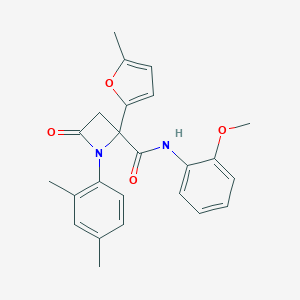
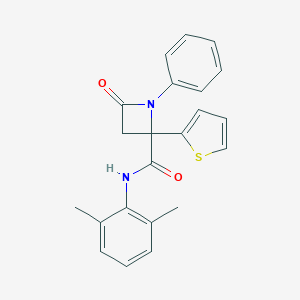
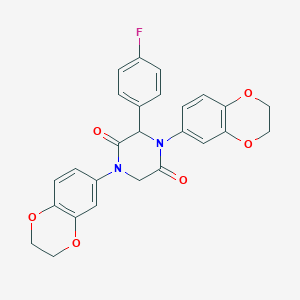

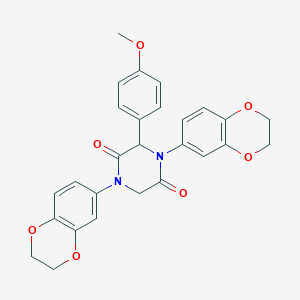
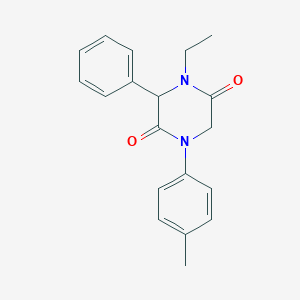
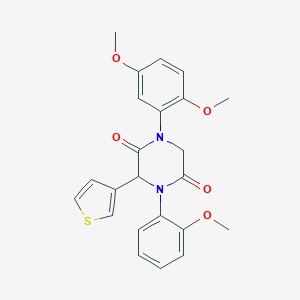
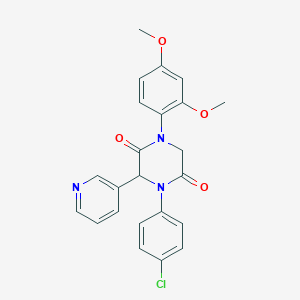
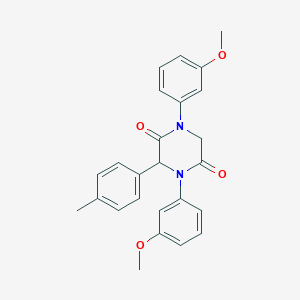
![1,4-Bis(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242388.png)
![3-[4-(Dimethylamino)phenyl]-1,4-bis(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242389.png)
